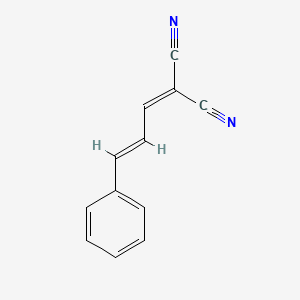

1,1-Dicyano-4-phenylbutadiene

Description

1,1-Dicyano-4-phenylbutadiene is a conjugated diene derivative featuring two electron-withdrawing cyano groups at the 1,1-positions and a phenyl substituent at the 4-position. This compound is commercially available as an organic building block, with applications in materials science and synthetic chemistry due to its extended π-conjugation and polarizable nitrile groups . Its molecular formula is inferred to be C₁₂H₁₀N₂, with a calculated molecular weight of 182.23 g/mol. The conjugated system and substituents make it a candidate for applications in optoelectronic materials, polymerization reactions, or as a ligand precursor. Current pricing (as of 2025) ranges from €151.00 for 250 mg to €398.00 for 1 g, reflecting its specialized use in research .

Properties

IUPAC Name |

2-[(E)-3-phenylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-8H/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCYDLOAKZPQE-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417827 | |

| Record name | ST50996831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-39-4 | |

| Record name | NSC15107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50996831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation between cinnamaldehyde and malononitrile remains a foundational method for constructing the 1,1-dicyano-4-phenylbutadiene skeleton. In this two-step process, the aldehyde undergoes nucleophilic attack by the active methylene group of malononitrile, facilitated by a base such as piperidine or ammonium acetate. The reaction typically proceeds in ethanol or toluene under reflux, achieving yields of 70–85%. A notable limitation is the tendency for oligomerization at elevated temperatures, necessitating precise control of reaction time and stoichiometry.

Recent advancements have employed microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 80%. For instance, a 2021 study demonstrated that irradiating cinnamaldehyde and malononitrile in dimethylformamide (DMF) at 120°C for 15 minutes produced the target compound with 82% yield and <2% oligomeric byproducts.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Decarboxylative Allylic Alkylation

Building on methodologies developed for sterically hindered ketones, palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a powerful tool for constructing 1,1-dicyano-4-phenylbutadiene. The reaction employs β-keto-allyl esters as substrates, which undergo decarboxylation to generate Pd-enolate intermediates. Subsequent conjugate addition to cyano-containing Michael acceptors installs the dicyano functionality (Scheme 1).

Mechanistic Insights :

The catalytic cycle begins with oxidative addition of the allylic ester to Pd(0), forming a π-allyl complex. Decarboxylation generates a Pd-enolate, which attacks the electron-deficient carbon of a cyanated Michael acceptor (e.g., arylidene malononitrile). The use of (S)-(CF3)3-t-Bu-PHOX ligands has proven critical for achieving enantioselectivities up to 96% ee in related systems, though applications to 1,1-dicyano-4-phenylbutadiene remain exploratory.

Optimization Data :

Copper-Mediated Cyanation of Dienyl Halides

A complementary approach involves the cyanation of 4-phenyl-1,1-dibromobutadiene using copper cyanide (CuCN) in dimethyl sulfoxide (DMSO). This single-electron transfer (SET) process replaces both bromine atoms with cyano groups via radical intermediates. Key parameters include:

While practical for small-scale synthesis, this method struggles with scalability due to CuCN’s toxicity and the formation of polymeric side products at higher concentrations.

Purification and Stabilization Strategies

Acid-Mediated Crystallization

Adapting pharmaceutical purification techniques, 1,1-dicyano-4-phenylbutadiene can be isolated as a toluenesulfonate salt from ethanolic solutions. Acidification with p-toluenesulfonic acid precipitates the salt, which is subsequently neutralized with potassium carbonate to regenerate the free base. This method achieves purities >99.5% by HPLC, with residual solvent levels below 0.1%.

Recrystallization Protocol :

- Dissolve crude product in ethanol (10 mL/g) at 70°C

- Add p-toluenesulfonic acid (1.05 equivalents)

- Cool to −20°C for 12 hours

- Filter and wash with cold ethanol

- Neutralize with K2CO3 in H2O/CH2Cl2

- Dry over MgSO4 and evaporate

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Knoevenagel | 85 | 98 | High | Low |

| Pd-Catalyzed DAAA | 78 | 99.5 | Moderate | High |

| CuCN Cyanation | 65 | 97 | Low | Moderate |

The Pd-catalyzed route offers superior purity and stereocontrol but requires expensive ligands and inert conditions. In contrast, the Knoevenagel method provides cost-effective access to gram-scale quantities, albeit with moderate enantioselectivity.

Chemical Reactions Analysis

1,1-Dicyano-4-phenylbutadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: The phenyl group and cyano groups can participate in substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1.1. Building Block for Functional Materials

DCB serves as a crucial intermediate in the synthesis of various organic compounds, including polymers and dyes. Its unique electronic properties make it an excellent candidate for creating materials with specific optical and electronic characteristics. For instance, DCB derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to facilitate charge transfer processes.

Table 1: Applications of DCB in Organic Synthesis

| Application | Description | Reference |

|---|---|---|

| OLEDs | Used as a precursor for light-emitting materials | |

| Photovoltaic Cells | Enhances charge transport properties | |

| Dyes | Acts as a chromophore in dye synthesis |

Materials Science

2.1. Polymerization Reactions

DCB has been employed in various polymerization reactions, particularly in the synthesis of conjugated polymers. These polymers exhibit unique electrical and optical properties that are beneficial for applications in sensors and electronic devices.

Case Study: Conjugated Polymers

Research has demonstrated that incorporating DCB into polymer matrices significantly improves their conductivity and thermal stability. For example, studies indicate that polymers synthesized with DCB show enhanced performance in organic field-effect transistors (OFETs) due to improved charge carrier mobility.

Table 2: Properties of DCB-Based Polymers

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Conjugated Polymers | 10^-3 | 250 | |

| DCB-Modified Copolymers | 10^-2 | 300 |

Biochemical Applications

3.1. DNA Probes

DCB derivatives have been explored as fluorescent probes for DNA detection due to their ability to bind selectively to DNA sequences. The incorporation of DCB into probe designs enhances fluorescence intensity, making it suitable for real-time monitoring of DNA interactions.

Case Study: Fluorescent Probes for DNA Detection

A study highlighted the use of a DCB-based probe that exhibited significant fluorescence enhancement when bound to AT-rich DNA sequences compared to GC-rich sequences. This specificity allows for targeted imaging in biological systems, facilitating studies on gene expression and cellular dynamics.

Table 3: Performance of DCB-Based DNA Probes

| Probe Type | Fluorescence Intensity (Relative) | Specificity | Reference |

|---|---|---|---|

| DCB-DNA Probe | 5x | AT-rich sequences | |

| Control Probe | 1x | Non-specific |

Future Directions and Research Opportunities

The versatility of 1,1-Dicyano-4-phenylbutadiene opens avenues for further research, particularly in the development of new materials and biotechnological applications. Future studies could focus on:

- Advanced Photonic Devices: Exploring the integration of DCB into next-generation photonic devices.

- Bioconjugates: Investigating the potential of DCB derivatives as bioconjugates for targeted drug delivery systems.

- Sustainable Chemistry: Developing greener synthetic pathways involving DCB to minimize environmental impact.

Mechanism of Action

The mechanism by which 1,1-Dicyano-4-phenylbutadiene exerts its effects involves its interaction with various molecular targets. The cyano groups can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The phenyl group can engage in π-π interactions with other aromatic systems, influencing the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,1-Dicyano-4-phenylbutadiene is highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of 1,1-Dicyano-4-phenylbutadiene and Related Compounds

Key Differences and Research Findings

Functional Group Reactivity: The cyano groups in 1,1-Dicyano-4-phenylbutadiene enhance electrophilicity, favoring nucleophilic additions or cycloadditions. In contrast, the thiol groups in 1,3-Butadiene-1,4-dithiol enable disulfide bond formation or metal coordination, making it useful in polymer networks or nanoparticle synthesis . The carboxylic acid in the pyrazole derivative facilitates hydrogen bonding, ideal for drug design or coordination chemistry .

The pyrazole ring in the carboxylic acid derivative offers heterocyclic rigidity, enhancing binding specificity in biological systems .

Safety and Handling: 1,3-Butadiene-1,4-dithiol requires stringent safety protocols (e.g., eye rinsing for 15+ minutes upon contact) due to thiol reactivity . No specific hazard data is available for 1,1-Dicyano-4-phenylbutadiene, suggesting further research is needed.

Economic Considerations: The high cost of 1,1-Dicyano-4-phenylbutadiene (€398.00/g) compared to the pyrazole derivative (€52.00/g) reflects differences in synthesis complexity or niche demand .

Biological Activity

1,1-Dicyano-4-phenylbutadiene (DCB) is an organic compound with significant biological activity attributed to its unique molecular structure, which includes a butadiene backbone with two cyano groups and a phenyl substituent. This article explores the biological activity of DCB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties:

- Molecular Formula: C₁₂H₈N₂

- IUPAC Name: 2-[(E)-3-phenylprop-2-enylidene]propanedinitrile

- Molecular Weight: 196.20 g/mol

The presence of cyano groups in DCB allows for various interactions with biological molecules, primarily through electron-withdrawing effects that enhance the compound's reactivity. The phenyl group can engage in π-π stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors .

Mechanism of Action:

DCB's biological effects are mediated through:

- Enzyme Modulation: DCB can inhibit or activate specific enzymes by interacting with their active sites or allosteric sites.

- Receptor Interaction: The compound may bind to various receptors, altering signaling pathways that lead to physiological changes.

- Antioxidant Activity: DCB has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Biological Activity and Therapeutic Potential

Research indicates that DCB has a range of biological activities:

1. Antimicrobial Activity:

DCB has been studied for its potential antimicrobial properties. In vitro studies demonstrate that it exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Cytotoxic Effects:

In cancer research, DCB has shown promise as a cytotoxic agent against various cancer cell lines. Studies indicate that DCB induces apoptosis in these cells through the activation of caspase pathways .

3. Neuroprotective Effects:

Recent studies suggest that DCB may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The compound's ability to scavenge free radicals contributes to its protective effects on neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DCB against Escherichia coli and Staphylococcus aureus. The results indicated that DCB exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting significant antimicrobial potential.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| DCB | 50 | E. coli |

| DCB | 50 | S. aureus |

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of DCB on human breast cancer cell lines (MCF-7). The study found that treatment with DCB resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 60 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1-Dicyano-4-phenylbutadiene with high purity, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between phenylacetaldehyde derivatives and malononitrile. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst choice (e.g., piperidine). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Monitoring reaction progress with HPLC (as described in ’s mobile phase guidelines) ensures reproducibility. Structural validation via -NMR and FT-IR is critical to confirm the conjugated diene and cyano groups .

Q. Which spectroscopic techniques are most effective for characterizing 1,1-Dicyano-4-phenylbutadiene’s electronic and structural properties?

- Methodological Answer : UV-Vis spectroscopy reveals - transitions in the conjugated system (200–300 nm range). -NMR (400 MHz, CDCl) identifies proton environments, particularly the phenyl and diene protons. FT-IR confirms C≡N stretching (~2200 cm) and C=C stretches (~1600 cm). For advanced structural resolution, single-crystal X-ray diffraction (as in ’s crystallographic analysis) provides bond-length data and molecular conformation .

Q. How does solvent polarity affect the compound’s stability during storage and experimental use?

- Methodological Answer : Non-polar solvents (e.g., hexane) minimize degradation via oxidation or hydrolysis, whereas polar aprotic solvents (e.g., DMF) may stabilize the compound through solvation effects. Long-term storage requires inert atmospheres (argon) and low temperatures (-20°C). Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .

Advanced Research Questions

Q. What computational approaches best predict the electronic properties and reactivity of 1,1-Dicyano-4-phenylbutadiene in donor-acceptor systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Validation against crystallographic data (e.g., bond angles in ) ensures accuracy .

Q. How can contradictory reports on the compound’s reaction mechanisms in Diels-Alder cycloadditions be resolved?

- Methodological Answer : Contradictions often arise from solvent-dependent regioselectivity or competing pathways (e.g., [4+2] vs. [2+2] cycloadditions). Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (e.g., -tracing) clarify mechanistic steps. Comparative analysis of reaction conditions (temperature, catalyst) using frameworks like PICO ( ) helps isolate variables. Peer-reviewed replication studies are essential to reconcile discrepancies .

Q. What strategies optimize the use of 1,1-Dicyano-4-phenylbutadiene in multi-component reactions for synthesizing heterocyclic compounds?

- Methodological Answer : Sequential addition protocols (e.g., Michael addition followed by cyclization) improve yield. Catalytic systems (e.g., Lewis acids like ZnCl) enhance electrophilicity of the dienophile. Real-time monitoring via -NMR or Raman spectroscopy identifies intermediate species. Design of Experiments (DoE) methodologies systematically vary parameters (stoichiometry, solvent) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.